REACTION_CXSMILES
|
[C:1]([CH:3]1[CH2:8][CH2:7][CH:6]([C:9]([O:11]C)=[O:10])[CH2:5][CH2:4]1)#[N:2].[OH-].[Na+]>CO>[C:1]([CH:3]1[CH2:4][CH2:5][CH:6]([C:9]([OH:11])=[O:10])[CH2:7][CH2:8]1)#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1CCC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight during which the temperature of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CUSTOM
|
Details
|
rising up to room temperature
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with ether
|
Type
|
EXTRACTION
|
Details
|
After extracted thrice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After the inorganic salt was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 362 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |